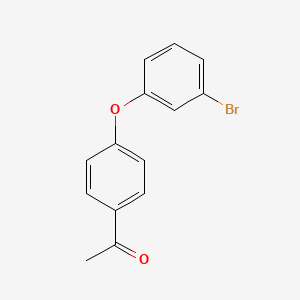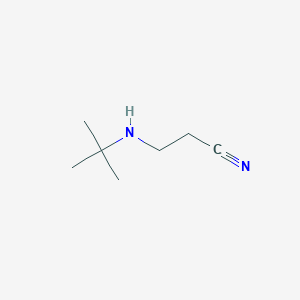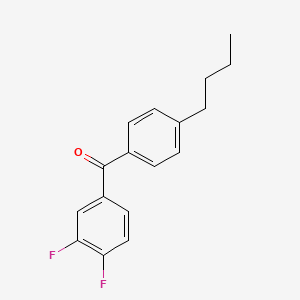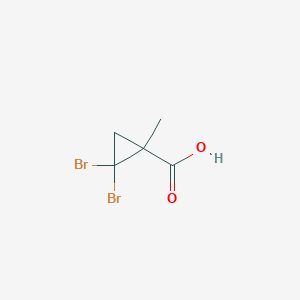
2,2-二溴-1-甲基环丙烷羧酸
描述
2,2-Dibromo-1-methylcyclopropanecarboxylic acid is a chemical compound with the molecular formula C5H6Br2O2 . It has a molecular weight of 257.91 . The compound is typically in the form of an off-white solid .
Molecular Structure Analysis
The InChI code for 2,2-Dibromo-1-methylcyclopropanecarboxylic acid is1S/C5H6Br2O2/c1-4(3(8)9)2-5(4,6)7/h2H2,1H3,(H,8,9) . This code provides a specific textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
2,2-Dibromo-1-methylcyclopropanecarboxylic acid is an off-white solid . It has a molecular weight of 257.91 .科学研究应用
电化学羰基化
涉及 NiII 离子和 CO 的 2,2-二溴-1-甲氧羰基-l-甲基环丙烷的电化学还原羰基化是一个重要的应用。该过程在某些情况下直接羰基化后导致取代基顺式构型的 2-溴 1-甲氧羰基-l-甲基环丙烷,而在其他情况下则获得 I-甲氧羰基 1-甲基环丙烷羧酸的酯或酰胺。胺的存在允许更温和的条件并产生不同立体异构产物的比率 (Yanilkin 等,1996)。
二官能二溴环丙烷的合成和反应
2,2-二溴环丙烷-1,1-二羧酸的合成及其反应是另一个关键的研究领域。这些物质在低温下与甲基锂反应,导致溴-锂交换和随后的反应,如形式质子化以生成单溴环丙烷或分子内环化以生成取代的 3-氧杂双环 [3.1.0] 己烷。该过程证明了 2,2-二溴-1-甲基环丙烷羧酸衍生物在有机合成中的效用 (Baird 等,2007)。
电还原的立体化学
包括 2,2-二溴-1-甲基环丙烷羧酸衍生物在内的溴环丙烷电还原的立体化学是一个重要的研究领域。烷基溴化物和氮阳离子在电还原过程中的相互作用非常重要,影响碳-卤键的断裂,并在特定条件下生成光学活性产物 (Hazard 等,1982)。
锌/铁介导的开环
锌和铁可用于开环二溴环丙烷,包括 2,2-二溴-1-甲基环丙烷羧酸的衍生物。该过程涉及催化量的二溴化锌和铁粉,促进与缺电子醛和亚胺的杂-Diels-Alder 反应。该应用突出了 2,2-二溴-1-甲基环丙烷羧酸在合成化学中的潜力 (Puenner & Hilt,2013)。
安全和危害
The safety information for 2,2-Dibromo-1-methylcyclopropanecarboxylic acid indicates that it may cause skin irritation (H315), cause serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
属性
IUPAC Name |
2,2-dibromo-1-methylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Br2O2/c1-4(3(8)9)2-5(4,6)7/h2H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIUEPZQJYZZPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(Br)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374142 | |
| Record name | 2,2-dibromo-1-methylcyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5365-21-9 | |
| Record name | 2,2-dibromo-1-methylcyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of 2,2-Dibromo-1-methylcyclopropanecarboxylic acid?
A: 2,2-Dibromo-1-methylcyclopropanecarboxylic acid is characterized by a cyclopropane ring substituted with two bromine atoms at the same carbon (geminal dibromo substitution), a methyl group, and a carboxylic acid functional group. Its crystal structure has been elucidated .
Q2: How does the solvolysis of 2,2-Dibromo-1-methylcyclopropanecarboxylic acid proceed in methanol?
A: The methanolysis of 2,2-Dibromo-1-methylcyclopropanecarboxylic acid can lead to different products depending on the reaction conditions. Research indicates that in the presence of silver ions, the reaction pathway is significantly influenced by the concentration of the acid and the specific silver salt used .
Q3: Can the solvolysis of 2,2-Dibromo-1-methylcyclopropanecarboxylic acid be controlled to favor specific product formation?
A: Yes, studies have demonstrated that selective formation of 4-Bromo-3-methyl-2(5H)-furanone can be achieved through the solvolysis of 2,2-Dibromo-1-methylcyclopropanecarboxylic acid under specific conditions .
Q4: Are there any structural analogues of 2,2-Dibromo-1-methylcyclopropanecarboxylic acid that have been studied?
A: Yes, 2,2-Dichloro-1-methylcyclopropanecarboxylic acid, a structural analogue where the bromine atoms are replaced with chlorine, has also been investigated. Its crystal structure, along with that of its derivative 2-(2,2-Dichloro-1-methyl-cyclopropyl)ethanoic acid, has been reported . This suggests potential for exploring structure-activity relationships within this class of compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



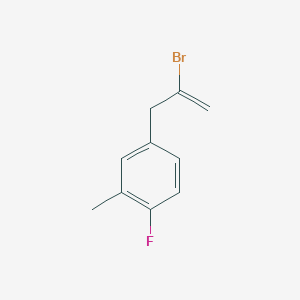

![6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1302602.png)
